N-Acetyl-S-ethyl-L-cysteine

Biomonitoring Occupational Exposure Assessment Mercapturic Acid Analysis

N-Acetyl-S-ethyl-L-cysteine (CAS 31386-36-4), also known as ethylmercapturic acid, is an S-alkylated derivative of L-cysteine featuring both an N-acetyl group and an S-ethyl substitution. This compound belongs to the mercapturic acid class, which represents the terminal N-acetylated excretion products of glutathione S-conjugation pathways.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 31386-36-4
Cat. No. B020520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-ethyl-L-cysteine
CAS31386-36-4
SynonymsN-Acetyl-3-(ethylthio)alanine;  N-Acetyl-3-(ethylthio)-L-alanine;  Ethylmercapturic Acid;  N-Acetyl-S-ethylcysteine;  _x000B__x000B_
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCCSCC(C(=O)O)NC(=O)C
InChIInChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
InChIKeyBSVHABSINROVJJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-ethyl-L-cysteine (CAS 31386-36-4) Scientific & Procurement Baseline


N-Acetyl-S-ethyl-L-cysteine (CAS 31386-36-4), also known as ethylmercapturic acid, is an S-alkylated derivative of L-cysteine featuring both an N-acetyl group and an S-ethyl substitution [1]. This compound belongs to the mercapturic acid class, which represents the terminal N-acetylated excretion products of glutathione S-conjugation pathways [1]. The molecular formula is C₇H₁₃NO₃S with a molecular weight of 191.25 g/mol, and it exists as a white to off-white crystalline solid with a melting point range of 79-93°C depending on purity grade [2]. As a chiral molecule possessing a defined (R)-stereocenter at the α-carbon, the compound is commercially available at purity specifications ranging from 95% to ≥97% from research chemical suppliers, with pricing and lead times that vary substantially across vendors .

Why N-Acetyl-S-ethyl-L-cysteine Cannot Be Replaced by Generic NAC or Other Cysteine Analogs


Substitution of N-Acetyl-S-ethyl-L-cysteine with unmodified N-acetyl-L-cysteine (NAC) or other S-alkyl variants (e.g., S-methyl, S-propyl) introduces significant structural and functional divergence that invalidates experimental comparability. The S-ethyl group alters both the compound's physicochemical profile—specifically lipophilicity and membrane permeability [1]—and its metabolic fate as a mercapturic acid biomarker [2]. In analytical applications, the compound serves as a specific internal standard or reference material for detecting ethyl chloride exposure via urinary S-ethyl-N-acetyl-L-cysteine, a role that cannot be fulfilled by NAC or other mercapturic acids due to distinct chromatographic retention and detection characteristics [2]. Generic substitution therefore introduces uncontrolled variables in both analytical quantification and biological model systems where S-ethyl specificity is required.

N-Acetyl-S-ethyl-L-cysteine Quantitative Differentiation Evidence


Analytical Detection Limit: Low ppb Range Sensitivity in Human Urine by HPLC-Fluorescence

N-Acetyl-S-ethyl-L-cysteine can be quantified in human urine with a detection limit in the low parts-per-billion (ppb) range using an optimized HPLC method with post-column o-phthaldialdehyde derivatization and fluorescence detection [1]. While mercapturic acids as a class are amenable to chromatographic analysis, the specific detection sensitivity for S-ethyl-N-acetyl-L-cysteine is dependent on the optimized enrichment and separation protocol developed for this compound; generic NAC or other S-alkyl mercapturic acids would require method revalidation and may not achieve comparable sensitivity under identical conditions due to differing chromatographic behavior.

Biomonitoring Occupational Exposure Assessment Mercapturic Acid Analysis

Commercial Purity Grade Differentiation: ≥97% vs. 95% Specifications and Associated Procurement Economics

Commercially available N-Acetyl-S-ethyl-L-cysteine exhibits distinct purity-grade tiers that directly impact procurement cost and application suitability. The ≥97% purity grade (as supplied by Santa Cruz Biotechnology, catalog sc-219044) is offered at $330 for 50 mg, translating to $6.60 per milligram, with a melting point specification of 90-93°C and TLC-verified purity of 98% [1]. In contrast, the 95% purity grade (AKSci catalog 0384CB) is priced at $262 for 25 mg ($10.48 per milligram), with a longer 4-week lead time . The higher purity grade provides a 3% absolute purity increment at a lower cost per milligram, which is meaningful for applications requiring precise stoichiometric calculations or where impurities may interfere with downstream assays.

Chemical Synthesis Reference Standards Procurement Economics

Physicochemical Differentiation: Predicted LogP and pKa Values Distinguish S-Ethyl from S-Methyl and S-Propyl Analogs

Computational predictions using ACD/Labs Percepta Platform indicate that N-Acetyl-S-ethyl-L-cysteine has an ACD/LogP of 0.31 and a predicted pKa of 3.32 [1]. While direct experimental comparison data for all S-alkyl variants in the same study are limited, the alkyl chain length on the sulfur atom is a well-established determinant of lipophilicity in this compound class. By class-level inference, the ethyl substituent confers intermediate lipophilicity between the more polar S-methyl derivative and the more lipophilic S-propyl variant, which has implications for membrane permeability, metabolic stability, and extraction recovery in analytical workflows.

Lipophilicity Physicochemical Property Prediction ADME Profiling

Biological Activity Cross-Comparison: Hepatic Glutathione Elevation by S-Ethyl Cysteine (SEC) in High-Fat Diet Mouse Model

In a high-saturated fat diet mouse model, oral administration of S-ethyl cysteine (SEC) at 1 g/kg diet for 12 weeks significantly increased hepatic glutathione content (P < 0.05) compared to untreated high-fat diet controls, and restored glutathione peroxidase activity and mRNA expression to levels comparable to normal diet controls [1]. N-acetyl cysteine (NAC) and S-propyl cysteine (SPC) produced similar effects in the same study. While the N-acetylated form (N-Acetyl-S-ethyl-L-cysteine) was not directly tested in this study, the data demonstrate that the S-ethyl cysteine scaffold possesses intrinsic biological activity relevant to oxidative stress mitigation. The N-acetyl modification may further influence pharmacokinetic properties such as stability and bioavailability based on class-level understanding of N-acetylated amino acids.

Oxidative Stress Hepatoprotection Glutathione Modulation

N-Acetyl-S-ethyl-L-cysteine Optimal Application Scenarios for Scientific Procurement


Occupational Biomonitoring Reference Standard for Ethyl Chloride Exposure

Laboratories conducting occupational health surveillance for workers potentially exposed to ethyl chloride should procure N-Acetyl-S-ethyl-L-cysteine as an analytical reference standard. The compound's validated HPLC-fluorescence method achieves detection limits in the low ppb range in human urine, enabling sensitive biomonitoring of the S-ethyl-N-acetyl-L-cysteine mercapturic acid metabolite [1]. Substitution with NAC or other mercapturic acids would invalidate the assay's specificity and require full method revalidation.

High-Purity Reference Material for Mass Spectrometry and Chromatographic Method Development

For analytical laboratories developing LC-MS/MS or HPLC methods for mercapturic acid profiling, the ≥97% purity grade of N-Acetyl-S-ethyl-L-cysteine offers economic efficiency ($6.60/mg) and defined physicochemical properties including melting point (90-93°C) and solubility characteristics (soluble in water and methanol) [2]. This purity tier provides reliable performance for calibration curve preparation and method validation where accurate quantification is required.

In Vitro Oxidative Stress Model Compound for Cysteine-Based Antioxidant Research

Investigators studying glutathione modulation and oxidative stress protection in hepatic or metabolic disease models may utilize N-Acetyl-S-ethyl-L-cysteine as a structurally defined S-ethyl mercapturic acid scaffold. Class-level evidence demonstrates that S-ethyl cysteine administration at 1 g/kg diet for 12 weeks significantly elevates hepatic glutathione content and restores glutathione peroxidase activity in high-fat diet-fed mice [3]. The N-acetylated form offers potential advantages in stability and solubility compared to the free S-ethyl cysteine form, though direct comparative pharmacokinetic data for the N-acetyl derivative remain limited.

Organic Synthesis Intermediate Requiring Chiral S-Ethyl Cysteine Building Block

Synthetic chemists requiring a chiral (R)-configured S-ethyl cysteine derivative as a building block for more complex molecules should consider N-Acetyl-S-ethyl-L-cysteine. The compound is documented as useful in organic synthesis, and the N-acetyl protecting group can be selectively removed enzymatically using acylase I, which catalyzes the deacetylation of S-alkyl-N-acetyl-L-cysteines to yield the corresponding S-alkyl-L-cysteine [4]. This enzymatic deprotection strategy offers mild conditions compatible with sensitive functional groups elsewhere in the molecule.

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